molecular formula C12H14O3 B11834260 (E)-4-((4-methoxybenzyl)oxy)but-2-enal

(E)-4-((4-methoxybenzyl)oxy)but-2-enal

Cat. No.: B11834260
M. Wt: 206.24 g/mol
InChI Key: NHZXOOIMRFBSJS-NSCUHMNNSA-N
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Description

(E)-4-((4-methoxybenzyl)oxy)but-2-enal is an organic compound characterized by the presence of a methoxybenzyl group attached to a but-2-enal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((4-methoxybenzyl)oxy)but-2-enal can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzyl alcohol with but-2-enal under specific conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-4-((4-methoxybenzyl)oxy)but-2-enal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, facilitated by reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(E)-4-((4-methoxybenzyl)oxy)but-2-enal has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-4-((4-methoxybenzyl)oxy)but-2-enal involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of intermediate products that participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-((4-methoxyphenyl)oxy)but-2-enal
  • (E)-4-((4-ethoxybenzyl)oxy)but-2-enal
  • (E)-4-((4-methoxybenzyl)oxy)but-2-enone

Uniqueness

(E)-4-((4-methoxybenzyl)oxy)but-2-enal is unique due to its specific structural features, such as the presence of a methoxybenzyl group and a but-2-enal backbone

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

(E)-4-[(4-methoxyphenyl)methoxy]but-2-enal

InChI

InChI=1S/C12H14O3/c1-14-12-6-4-11(5-7-12)10-15-9-3-2-8-13/h2-8H,9-10H2,1H3/b3-2+

InChI Key

NHZXOOIMRFBSJS-NSCUHMNNSA-N

Isomeric SMILES

COC1=CC=C(C=C1)COC/C=C/C=O

Canonical SMILES

COC1=CC=C(C=C1)COCC=CC=O

Origin of Product

United States

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